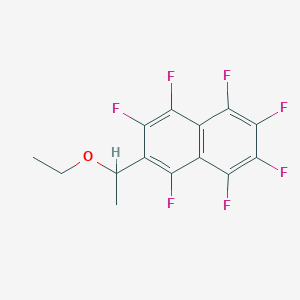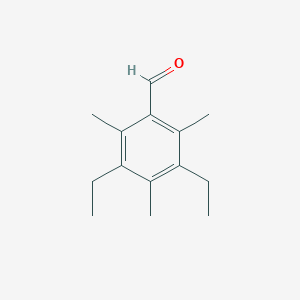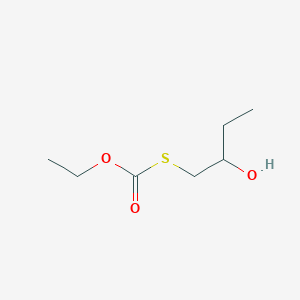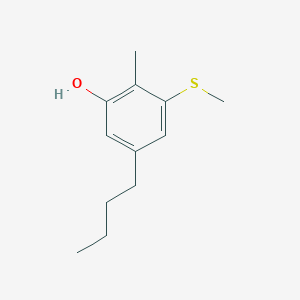
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is an organic compound characterized by the presence of an ethoxyethyl group and seven fluorine atoms attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene typically involves the introduction of the ethoxyethyl group to a heptafluoronaphthalene precursor. One common method is the alkylation of heptafluoronaphthalene with 1-ethoxyethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms under appropriate conditions.
Oxidation and Reduction: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to alcohols or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of aldehydes, carboxylic acids, or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of fluorinated polymers and materials with unique electronic properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features and reactivity.
Chemical Research: Employed as a model compound to study the effects of fluorine substitution on aromatic systems and to develop new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene involves its interaction with various molecular targets and pathways. The electron-withdrawing effect of the fluorine atoms can influence the reactivity of the compound, making it a valuable tool in studying electrophilic and nucleophilic reactions. Additionally, the ethoxyethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4,5,6,7,8-Heptafluoronaphthalene: Lacks the ethoxyethyl group, making it less reactive in certain types of reactions.
2-(1-Methoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, which can affect its reactivity and applications.
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-octafluoronaphthalene: Contains an additional fluorine atom, which can further influence its chemical properties.
Uniqueness
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is unique due to the combination of the ethoxyethyl group and multiple fluorine atoms. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90095-70-8 |
|---|---|
Molekularformel |
C14H9F7O |
Molekulargewicht |
326.21 g/mol |
IUPAC-Name |
2-(1-ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene |
InChI |
InChI=1S/C14H9F7O/c1-3-22-4(2)5-8(15)6-7(10(17)9(5)16)12(19)14(21)13(20)11(6)18/h4H,3H2,1-2H3 |
InChI-Schlüssel |
WMZNDJMFLJIDNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)



![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)





![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
